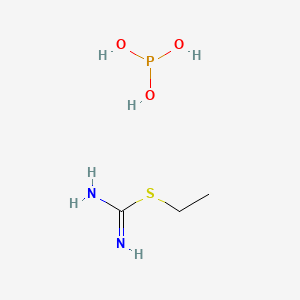

Ethyl carbamimidothioate;phosphorous acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl carbamimidothioate;phosphorous acid is a compound that combines the properties of both ethyl carbamimidothioate and phosphorous acid. Ethyl carbamimidothioate is known for its applications in organic synthesis, particularly in the formation of various derivatives. Phosphorous acid, on the other hand, is widely used in agriculture and industry due to its fungicidal properties and its role as a reducing agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl carbamimidothioate can be synthesized through a mild one-pot synthesis using aryl diazonium fluoroborates, aryl isothiocyanates, amines, and triethylamine as the base at room temperature . This method is efficient and does not require a catalyst, making it environmentally friendly.

Phosphorous acid can be prepared by the hydrolysis of phosphorus trichloride with water or steam. The reaction is exothermic and produces hydrochloric acid as a by-product:

PCl3+3H2O→H3PO3+3HCl

Industrial Production Methods

Industrial production of ethyl carbamimidothioate typically involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. Phosphorous acid is produced industrially by the hydrolysis of phosphorus trichloride, often in large, continuous reactors to manage the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl carbamimidothioate undergoes various chemical reactions, including:

Substitution Reactions: It can react with aryl diazonium salts to form S-aryl carbamimidothioates.

Oxidation and Reduction: It can be oxidized or reduced depending on the reagents and conditions used.

Phosphorous acid is known for its reducing properties and can participate in:

Oxidation-Reduction Reactions: It acts as a reducing agent in various chemical processes.

Hydrolysis: It can hydrolyze to form phosphoric acid.

Common Reagents and Conditions

Aryl Diazonium Salts: Used in the synthesis of S-aryl carbamimidothioates.

Triethylamine: Acts as a base in the synthesis of ethyl carbamimidothioate.

Water or Steam: Used in the hydrolysis of phosphorus trichloride to produce phosphorous acid.

Major Products Formed

S-Aryl Carbamimidothioates: Formed from the reaction of ethyl carbamimidothioate with aryl diazonium salts.

Phosphoric Acid: Formed from the oxidation of phosphorous acid.

Scientific Research Applications

Ethyl carbamimidothioate and phosphorous acid have diverse applications in scientific research:

Chemistry: Ethyl carbamimidothioate is used in the synthesis of various organic compounds, while phosphorous acid is used as a reducing agent.

Biology: Phosphorous acid is studied for its role in plant metabolism and its fungicidal properties.

Medicine: Derivatives of ethyl carbamimidothioate are explored for their potential therapeutic properties.

Industry: Phosphorous acid is used in the production of phosphonates, which are important in water treatment and detergents.

Mechanism of Action

Ethyl Carbamimidothioate

Ethyl carbamimidothioate exerts its effects through its ability to form stable derivatives with various organic compounds. Its mechanism involves nucleophilic substitution reactions where the thiourea moiety reacts with electrophiles.

Phosphorous Acid

Phosphorous acid acts as a reducing agent by donating electrons in redox reactions. It can reduce metal ions and other oxidizing agents. In biological systems, it interferes with fungal metabolism by reducing the total pool of adenylate, thereby inhibiting fungal growth .

Comparison with Similar Compounds

Similar Compounds

Thiourea: Similar to ethyl carbamimidothioate but lacks the ethyl group.

Phosphoric Acid: An oxidized form of phosphorous acid with different chemical properties.

Carbamimidothioate Derivatives: Various derivatives with different substituents on the thiourea moiety.

Uniqueness

Ethyl carbamimidothioate is unique due to its specific reactivity with aryl diazonium salts, leading to the formation of S-aryl carbamimidothioates. Phosphorous acid is unique in its dual role as a reducing agent and a fungicide, making it valuable in both chemical and agricultural applications.

Biological Activity

Ethyl carbamimidothioate, also known as ethyl thiocarbamoyl, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. When combined with phosphorous acid, it exhibits a range of biological activities that may have therapeutic implications. This article aims to provide a comprehensive overview of the biological activity of ethyl carbamimidothioate; phosphorous acid, supported by relevant case studies and research findings.

Chemical Structure and Properties

Ethyl carbamimidothioate is characterized by the presence of a thiourea functional group, which is known for its reactivity and ability to form various derivatives. The addition of phosphorous acid enhances its properties, making it a subject of interest in drug development.

Biological Activity Overview

-

Antimicrobial Activity

Ethyl carbamimidothioate has demonstrated significant antimicrobial properties. Studies have shown that it exhibits inhibitory effects against various bacterial strains. For instance, research indicates that compounds derived from thiourea can inhibit the growth of Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) reported at 6.5 μg/mL and 250 μg/mL respectively . -

Anticancer Potential

Recent studies have explored the anticancer potential of carbamimidothioates, including ethyl carbamimidothioate. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation by arresting the cell cycle at the G2/M phase. For example, certain derivatives have exhibited IC50 values as low as 0.442 μM against non-small cell lung cancer (NSCLC) cells . -

Enzyme Inhibition

Ethyl carbamimidothioate has been investigated for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), which plays a crucial role in epigenetic regulation and cancer biology . The inhibition of LSD1 leads to significant changes in histone methylation patterns, potentially reactivating silenced tumor suppressor genes.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of ethyl carbamimidothioate derivatives demonstrated their effectiveness against various pathogens. The results indicated that modifications in the structure could enhance activity against resistant strains.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Ethyl Carbamimidothioate | 6.5 | E. coli |

| Ethyl Carbamimidothioate | 250 | C. albicans |

Case Study 2: Anticancer Activity

In another research effort focusing on NSCLC, ethyl carbamimidothioate derivatives were tested for their antiproliferative effects. The study revealed that specific derivatives could significantly reduce cell viability and induce apoptosis.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 0.442 | H1975 (EGFR mutant) |

| Derivative B | 0.433 | Ba/F3-EGFR-L858R/T790M |

The biological activity of ethyl carbamimidothioate; phosphorous acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : By inhibiting key enzymes like LSD1, these compounds can alter gene expression profiles associated with tumor progression.

- Induction of Apoptosis : The ability to induce apoptosis through mitochondrial pathways is crucial for its anticancer effects.

- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways contribute to its antimicrobial properties.

Properties

CAS No. |

918415-61-9 |

|---|---|

Molecular Formula |

C3H11N2O3PS |

Molecular Weight |

186.17 g/mol |

IUPAC Name |

ethyl carbamimidothioate;phosphorous acid |

InChI |

InChI=1S/C3H8N2S.H3O3P/c1-2-6-3(4)5;1-4(2)3/h2H2,1H3,(H3,4,5);1-3H |

InChI Key |

NAFLQCXXMDBSMR-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=N)N.OP(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.